Colterol mesylate

Description

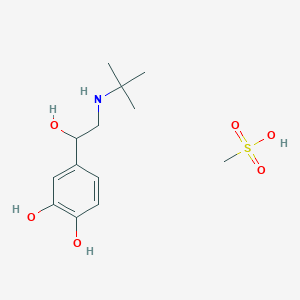

Structure

3D Structure of Parent

Properties

CAS No. |

17605-73-1 |

|---|---|

Molecular Formula |

C13H23NO6S |

Molecular Weight |

321.39 g/mol |

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol;methanesulfonic acid |

InChI |

InChI=1S/C12H19NO3.CH4O3S/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;1-5(2,3)4/h4-6,11,13-16H,7H2,1-3H3;1H3,(H,2,3,4) |

InChI Key |

RDYNLAQMERHCLU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.CS(=O)(=O)O |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.CS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Colterol Mesylate

Advanced Approaches to the Chemical Synthesis of Colterol (B100066) and its Mesylate Salt

The chemical synthesis of colterol and its subsequent conversion to the mesylate salt involve precise control over stereochemistry and functional group manipulations. The chiral nature of colterol, possessing a stereocenter at the hydroxyl-bearing carbon, is of primary importance, as different enantiomers can exhibit significantly different biological activities and metabolic profiles. researchgate.netgd3services.comnih.gov

The production of enantiomerically pure colterol is critical for studying its interaction with chiral biological targets like the β2-adrenergic receptor. Asymmetric synthesis, which favors the formation of a specific stereoisomer, is the preferred route over classical resolution of racemic mixtures. gd3services.comiupac.org

A notably efficient method for producing chiral 1,2-amino alcohols, including colterol, is the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones. acs.org This process allows for the direct, one-step synthesis of the desired colterol enantiomer in high yield and with excellent enantiomeric purity (>99.9:0.1 er), representing a green and operationally simple alternative to older methods that required protecting groups. acs.org

Other established strategies for obtaining single enantiomers include:

Chiral Resolution : This involves separating a racemic mixture. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. wikipedia.org These diastereomers, having different physical properties, can be separated by crystallization, followed by the removal of the resolving agent. wikipedia.org Enzymatic resolutions, which use enzymes to selectively react with one enantiomer, are also a powerful technique. symeres.com

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or sugars, to build the target molecule. mdpi.com

Chiral Recognition Studies are essential for analyzing the purity of the synthesized enantiomers and understanding their differential interactions. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for this purpose. researchgate.netcsfarmacie.cz These columns, often based on polysaccharides, separate enantiomers by forming transient diastereomeric complexes, allowing for their quantification. researchgate.netphenomenex.comrsc.org Another powerful method is capillary electrophoresis (CE) , which can use chiral selectors like cyclodextrins mixed into the buffer to achieve enantioseparation of β2-agonists. nih.gov The study of complexation binding constants in CE can help elucidate the mechanism of stereoselective recognition. nih.gov

Prodrug strategies are employed to improve a drug's pharmacokinetic properties. Bitolterol (B1667532) is a well-established prodrug of colterol, designed for enhanced lipid solubility and duration of action.

Prodrug Generation: Bitolterol is synthesized from colterol through the esterification of its two catechol hydroxyl groups. wikipedia.org A common synthetic route involves the reaction of 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone with 4-methylbenzoyl chloride to form a ketone intermediate, which is then reduced to produce bitolterol.

Activation Pathway: Bitolterol itself is biologically inactive. phenomenex.comrsc.org Upon administration, it is converted to the active compound, colterol, through hydrolysis catalyzed by esterase enzymes. researchgate.netresearchgate.netcsfarmacie.cz These enzymes are abundant in tissues such as the lung, facilitating localized activation of the drug. csfarmacie.czmdpi.com This biotransformation cleaves the di-p-toluate esters, releasing the active catecholamine, colterol. rsc.org

| Step | Process | Description | Key Reagents/Enzymes |

|---|---|---|---|

| 1 | Prodrug Synthesis (Esterification) | The catechol hydroxyl groups of a colterol precursor are converted to di-p-toluate esters to form the bitolterol molecule. | 4-methylbenzoyl chloride |

| 2 | Prodrug Activation (Hydrolysis) | In the body, esterase enzymes cleave the ester bonds of bitolterol, releasing the active drug, colterol. researchgate.netrsc.orgmdpi.com | Esterases |

Rational Design and Synthetic Strategies for Colterol Mesylate Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve the synthesis and evaluation of a series of analogs to determine which parts of a molecule are crucial for its biological effects. This knowledge guides the rational design of more potent and selective drugs. mdpi.com

The optimization of colterol as a β2-adrenergic receptor ligand focuses on modifying three key structural features to enhance binding affinity and selectivity.

| Molecular Feature | Strategic Modification | Impact on Activity/Selectivity |

|---|---|---|

| Amine (N-substituent) | Increasing the size of the alkyl group (e.g., from isopropyl to tert-butyl). | Decreases α-receptor activity and increases β-receptor activity. The N-tert-butyl group specifically confers high β2-selectivity. wikipedia.org |

| Benzylic Hydroxyl Group | Ensuring the correct stereochemistry at the chiral carbon. | The (R)-configuration is essential for maximal direct agonist activity. |

| Aromatic Ring | Altering the hydroxyl substitution pattern (e.g., 3',4'-dihydroxy vs. 3',5'-dihydroxy). | The 3',4'-dihydroxy (catechol) arrangement is potent but has poor oral activity. Other patterns can improve oral bioavailability. At least one hydrogen-bonding group is required, preferably at the 4'-position. |

To efficiently explore the SAR of colterol, modern synthetic methods are used to create large libraries of related compounds. This approach, often called combinatorial chemistry, accelerates the discovery process by generating a diverse array of molecules for high-throughput screening. wikipedia.org

Key strategies for generating analog libraries include:

Automated Parallel Synthesis : This technique uses robotic liquid handlers and reactors to perform many discrete reactions simultaneously, allowing for the rapid creation of a grid of analogs (e.g., by reacting a set of amines with a set of aromatic precursors).

Diversity-Oriented Synthesis (DOS) : In contrast to targeting a single molecule, DOS aims to create a collection of structurally diverse and complex molecules from a common starting point, enabling the exploration of new chemical space. rsc.org

Multicomponent Reactions : Reactions like the Ugi reaction can combine three or more starting materials in a single step to rapidly generate complex, peptide-like structures, which is a powerful tool for building libraries.

Continuous Flow Synthesis : Automating library synthesis using continuous flow chemistry allows for rapid reaction optimization and production, making efficient use of valuable starting materials and intermediates. wikipedia.org

These methods can be applied to the colterol scaffold to systematically vary the N-substituent, the aromatic ring substituents, and other positions to build a comprehensive library for biological evaluation.

Molecular Mechanism of Action of Colterol at Adrenergic Receptors

Biophysical Characterization of Ligand-Receptor Binding Dynamics at Beta-2 Adrenergic Receptors

The initial step in colterol's mechanism of action is its binding to the β2AR. This interaction is characterized by specific biophysical properties, including binding affinity and the dynamics of the ligand-receptor complex, which have been investigated through both quantitative analysis and computational modeling.

The binding affinity of colterol (B100066) to adrenergic receptors has been quantified, demonstrating its selectivity for the β2 subtype. Studies have determined the half-maximal inhibitory concentration (IC50), a measure of agonist affinity, for colterol at both β1 and β2-adrenoceptors. The IC50 value for colterol at the β2-adrenoceptor found in the lung is 147 nM, while its affinity for the β1-adrenoceptor in the heart is significantly lower, with an IC50 of 645 nM. medchemexpress.com This data highlights colterol's higher affinity for the β2AR subtype.

Research into a range of β2AR agonists has shown that there is not necessarily a correlation between the ligand's residence time at the receptor and its efficacy in activating the Gs protein. biorxiv.org This suggests that the duration of the binding event (dissociation kinetics) may not be the primary driver of the agonist's functional output at the biophysical level. biorxiv.org Instead, the efficacy may be more related to the specific conformational state the agonist stabilizes upon binding. biorxiv.org

| Receptor Subtype | Tissue | Binding Affinity (IC50) |

|---|---|---|

| β2-Adrenoceptor | Lung | 147 nM medchemexpress.com |

| β1-Adrenoceptor | Heart | 645 nM medchemexpress.com |

Computational methods, such as molecular dynamics (MD) simulations, have provided atomic-level insights into the interaction between agonists and the β2AR. capes.gov.br Colterol itself has been utilized as a structural template in computational studies to design novel β2AR agonists. diva-portal.orgresearchgate.net In these simulations, a virtual library of compounds was created by modifying the catechol group of colterol, and the predicted binding modes of these new molecules within the receptor's active site were examined. diva-portal.org

These models identify key interactions, such as hydrogen bonds between the ligand and specific amino acid residues of the receptor, like Ser204 and Ser207 in the fifth transmembrane helix, which are crucial for binding and activation by catecholamine agonists. diva-portal.orgnih.gov Furthermore, simulations of the β2AR in complex with its stimulatory G protein (Gs) reveal that the recruitment of the Gs protein can stabilize the agonist's binding to the receptor. nih.gov This is consistent with experimental observations that Gs protein binding increases the agonist-binding affinity, demonstrating a dynamic interplay between the receptor, agonist, and G protein. nih.gov These computational approaches are foundational for understanding how small structural changes in a ligand can influence its pharmacological profile and for the rational design of new drugs. capes.gov.brdiva-portal.org

Elucidation of Intracellular Signaling Transduction Pathways Mediated by Colterol Activation

Upon binding to the β2AR, colterol triggers a conformational change in the receptor, initiating a series of intracellular signaling events. This cascade is responsible for the ultimate physiological response.

The β2AR is a prototypical GPCR that primarily couples to the heterotrimeric stimulatory G protein, Gs. nih.govwikipedia.org The binding of an agonist like colterol causes the Gs protein to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to its activation and dissociation into its Gαs and Gβγ subunits. biorxiv.orgwikipedia.org

The activated Gαs subunit then directly interacts with and stimulates the enzyme adenylyl cyclase (also known as adenylate cyclase). nih.govwikipedia.orgsmolecule.comebi.ac.uk While the β2AR shows strong selectivity for Gs, some studies suggest that GPCRs can exhibit promiscuous coupling. elifesciences.orgbiorxiv.org For instance, under certain cellular conditions, such as in the presence of specific anionic phospholipids (B1166683) in the cell membrane, βARs may also couple to inhibitory G proteins (Gi). biorxiv.orgbiorxiv.org However, the canonical and dominant pathway for β2AR agonists like colterol proceeds through Gs activation. nih.gov This selective activation of Gs over other G protein families like Gi/o is critical, as Gs stimulates, while Gi inhibits, the production of the same second messenger, cAMP. elifesciences.org

The activation of adenylyl cyclase by the Gαs subunit catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). nih.govwikipedia.orgsmolecule.com This leads to a rapid increase in the intracellular concentration of cAMP. ebi.ac.uk cAMP then acts as a crucial signaling molecule that regulates various cellular functions by activating downstream effectors. wikipedia.org

The primary effector for cAMP is cAMP-dependent protein kinase, more commonly known as Protein Kinase A (PKA). nih.govwikipedia.orgplos.org The activation of PKA typically occurs when intracellular cAMP concentrations reach the range of 0.2-0.3 µM. nih.gov Once activated, PKA phosphorylates a variety of substrate proteins within the cell. nih.govplos.org In the context of bronchodilation, PKA phosphorylates proteins such as myosin light-chain kinase, leading to its inactivation, which results in the relaxation of airway smooth muscle. wikipedia.org

Following prolonged or intense stimulation by an agonist, the β2AR signaling pathway undergoes a process of desensitization, which serves as a negative feedback mechanism to prevent overstimulation. nih.govwindows.net This process begins with the phosphorylation of the receptor itself. plos.org The agonist-occupied receptor is phosphorylated by two main types of kinases: PKA (a form of heterologous desensitization) and G protein-coupled receptor kinases (GRKs) (a form of homologous desensitization). biorxiv.orgplos.org

This phosphorylation increases the receptor's affinity for a protein called β-arrestin. nih.govplos.org The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with the Gs protein, effectively uncoupling the receptor from its primary signaling cascade and dampening the signal. biorxiv.org Furthermore, β-arrestin acts as an adapter protein, targeting the receptor for removal from the cell surface via endocytosis, a process known as sequestration or internalization. biorxiv.orgplos.org Studies have shown that the rate and extent of desensitization, internalization, and phosphorylation are often dependent on the efficacy of the agonist; full agonists typically induce these processes more rapidly and robustly than partial agonists. nih.gov

Pharmacological Selectivity and Receptor Subtype Differentiation of Colterol

Comprehensive Assessment of Colterol's Differential Agonism Across Adrenergic Receptor Subtypes (e.g., Beta-1 vs. Beta-2)

Colterol (B100066), also known as N-tert-butylnorepinephrine, demonstrates significant selectivity as an agonist for β2-adrenergic receptors over β1-adrenergic receptors. uobasrah.edu.iq This differential activity is crucial, as β2-receptors are primarily located in the bronchial smooth muscle, while β1-receptors are predominant in cardiac tissue. medchemexpress.comcvpharmacology.com Agonism at β2-receptors leads to bronchodilation, whereas agonism at β1-receptors results in cardiac stimulation, including increased heart rate and contractility. medchemexpress.comcvpharmacology.com

Research indicates that Colterol is approximately 9 to 10 times more potent as an agonist at tracheal β2-receptors than at cardiac β1-receptors. uobasrah.edu.iq This selectivity is attributed to the N-tert-butyl group in its structure, which enhances its affinity for the β2-receptor subtype. uobasrah.edu.iq The β2-receptor is understood to have a larger lipophilic binding pocket near the amine-binding aspartic acid residue compared to α-receptors, accommodating the bulky tert-butyl group. uobasrah.edu.iq

Methodologies for Quantitative Receptor Selectivity Determination in Isolated Systems

The quantitative assessment of a drug's receptor selectivity is fundamental to pharmacology and is achieved through various in-vitro methodologies using isolated systems like cell lines expressing specific receptor subtypes or isolated animal tissues.

Radioligand Binding Assays : This technique measures the affinity of a drug for a specific receptor. In these assays, a radiolabeled compound (radioligand) with known high affinity for the receptor is used. The test compound, such as Colterol, is introduced at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). Lower IC50 values indicate higher binding affinity. By comparing the IC50 values of Colterol for β1- and β2-adrenoceptors, its selectivity can be quantified. For Colterol, binding studies have shown an IC50 of 147 nM for the β2-adrenoceptor (from the lung) and 645 nM for the β1-adrenoceptor (from the heart), demonstrating a clear preference for the β2 subtype. medchemexpress.com

Functional Assays : These assays measure the biological response elicited by the drug after binding to the receptor. For β-adrenergic agonists, a common functional assay involves measuring the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. nih.gov The concentration of the agonist that produces 50% of its maximal effect is the EC50 (effective concentration 50%), which is a measure of potency. The maximal effect produced is the efficacy. By performing these assays in cells expressing either β1 or β2 receptors, or in isolated tissues rich in one subtype (e.g., guinea pig trachea for β2, guinea pig atria for β1), the relative potency and efficacy of an agonist at each subtype can be determined. medchemexpress.com

Investigation of Functional Selectivity (Biased Agonism) and its Receptor-Specific Implications

Functional selectivity, or biased agonism, is a concept where a single ligand, upon binding to a G protein-coupled receptor (GPCR) like the adrenergic receptor, can stabilize different receptor conformations. unesp.br This stabilization can lead to the preferential activation of one intracellular signaling pathway over another (e.g., G protein-dependent signaling vs. β-arrestin-mediated signaling). unesp.brbiorxiv.org

This phenomenon has significant therapeutic implications. For β-adrenergic receptors, separately targeting G protein or β-arrestin pathways is being explored for treating conditions like heart failure and asthma. mdpi.com For instance, some drugs classified as beta-blockers have been found to act as β-arrestin biased agonists, which may contribute to their beneficial effects in heart failure. unesp.br Studies have investigated partial agonism and functional selectivity of β-adrenoceptor agonists, including Colterol, in tissues such as the trachea, heart, and skeletal muscle, highlighting the complexity of agonist action beyond simple receptor activation. medchemexpress.commedkoo.com The specific biased agonism profile of Colterol dictates its ultimate physiological effect, influencing both desired therapeutic actions and potential side effects by selectively engaging downstream cellular machinery.

Comparative Pharmacological Profiling of Colterol with Reference Adrenergic Agonists

To fully characterize Colterol's pharmacological profile, it is essential to compare its activity with that of established adrenergic agonists. Isoproterenol (B85558), a non-selective β-agonist, and other β2-selective agonists like terbutaline (B1683087) serve as important reference compounds.

Quantitative Efficacy and Potency Comparisons in Defined Biological Systems

Quantitative comparisons reveal the relative strengths and effectiveness of different agonists. Colterol's binding potency has been shown to be equivalent to that of isoetharine (B1672230) and terbutaline. ump.edu.pl Bitolterol (B1667532), a prodrug that is hydrolyzed in the lungs to release Colterol, has been directly compared to isoproterenol. ump.edu.plnih.gov In a study on patients with advanced chronic obstructive pulmonary disease, bitolterol was found to produce a significantly greater improvement in airflow, in both degree and duration, compared to isoproterenol. nih.gov

The table below summarizes the receptor binding affinity of Colterol compared to the non-selective agonist Isoproterenol. Potency is often measured by EC50 or IC50 values (lower value indicates higher potency), while efficacy refers to the maximum response an agonist can produce.

| Compound | Target Receptor | Assay Type | Measured Value (nM) | Reference Tissue | Selectivity Profile |

|---|---|---|---|---|---|

| Colterol | β1-Adrenoceptor | Binding Affinity (IC50) | 645 | Heart | Selective β2-Agonist |

| Colterol | β2-Adrenoceptor | Binding Affinity (IC50) | 147 | Lung | |

| Isoproterenol | β1-Adrenoceptor | Binding/Functional | Potent | Heart | Non-selective β-Agonist |

| Isoproterenol | β2-Adrenoceptor | Binding/Functional | Potent | Lung/Lymphocyte |

Data sourced from multiple studies. medchemexpress.comnih.gov

Allosteric Modulation and Cooperative Binding Interactions at Adrenergic Receptors

Adrenergic receptor function can be influenced by allosteric modulators. These molecules bind to a site on the receptor that is distinct from the orthosteric site where endogenous agonists (like norepinephrine) and conventional agonists (like Colterol) bind. nih.gov This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the orthosteric ligand. biorxiv.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Colterol Mesylate Analogs

Delineation of Key Structural Motifs Governing Beta-2 Adrenergic Receptor Agonist Activity

Contributions of Phenolic Hydroxyl Groups to Receptor Binding and Activation

The presence and positioning of hydroxyl groups on the phenyl ring are critical for beta-2 adrenergic receptor agonist activity. For maximal direct-acting sympathomimetic activity, a catechol moiety—a benzene (B151609) ring with two hydroxyl groups at the meta and para positions—is often essential. uobasrah.edu.iqdamaspharmacy.sy This catechol structure is a key feature of potent agonists like norepinephrine (B1679862) and epinephrine (B1671497). uobasrah.edu.iq The hydroxyl groups are thought to engage in hydrogen bonding with specific residues within the receptor's binding pocket, thereby anchoring the ligand and facilitating receptor activation. uobasrah.edu.iqnih.gov

In colterol (B100066), the dihydroxybenzene ring, or catechol moiety, is a significant contributor to its binding affinity for the beta-2 adrenergic receptor. vulcanchem.com The oxidation-reduction potential of the substituents on the phenyl ring has been linked to the intrinsic activity of the agonist, suggesting that the electronic properties of this region are vital for initiating the conformational changes in the receptor that lead to a biological response. nih.gov Peroxidase-catalyzed oxidation of phenolic beta-2-agonists can lead to the formation of free radical metabolites, which may alter their therapeutic efficacy. nih.gov

Replacing the catechol group with other functionalities has been a successful strategy in developing more selective beta-2 agonists. For instance, substituting the catechol with a resorcinol (B1680541) ring, as seen in metaproterenol, or replacing the meta-hydroxyl group with a hydroxymethyl group, as in albuterol, leads to enhanced beta-2 selectivity. uobasrah.edu.iq These modifications also often confer resistance to metabolism by catechol-O-methyltransferase (COMT), leading to improved oral bioavailability and a longer duration of action. uobasrah.edu.iqslideshare.net

Impact of Amine Substitutions and Stereochemical Configuration on Pharmacological Profile

The substituent attached to the amine nitrogen of the phenylethylamine scaffold is a primary determinant of alpha- versus beta-adrenergic receptor selectivity. uobasrah.edu.iqdamaspharmacy.sy A general principle is that as the size of the N-substituent increases, alpha-receptor agonist activity decreases while beta-receptor agonist activity increases. uobasrah.edu.iqdamaspharmacy.sy For instance, norepinephrine, with a primary amine, has more alpha-activity, whereas isoproterenol (B85558), with a larger isopropyl group, is a potent beta-agonist with little affinity for alpha-receptors. uobasrah.edu.iq

Colterol, which is N-tert-butylnorepinephrine, exemplifies this principle. The bulky tert-butyl group significantly enhances its selectivity for beta-2 receptors. uobasrah.edu.iqdamaspharmacy.sy It is approximately 9 to 10 times more potent as an agonist at tracheal beta-2 receptors than at cardiac beta-1 receptors. uobasrah.edu.iqdamaspharmacy.sy This suggests that the beta-receptor possesses a larger lipophilic binding pocket near the amine-binding site compared to the alpha-receptor. uobasrah.edu.iq While increasing the alkyl chain length beyond a certain point doesn't offer further advantages, the introduction of a polar functional group at the end of the alkyl chain can dramatically increase activity. uobasrah.edu.iq

Stereochemistry is another critical factor. The beta-hydroxyl group on the ethylamine (B1201723) side chain is crucial for agonist activity at both alpha and beta receptors. regulations.gov For direct-acting sympathomimetic amines, the (1R)-configuration of this hydroxyl group is associated with maximal activity. uobasrah.edu.iq The R(-) enantiomer of epinephrine, for example, is significantly more potent than the S(+) configuration. damaspharmacy.sy The stereochemistry of the agonist can also influence which G-protein signaling pathway the receptor couples to. For example, different stereoisomers of fenoterol (B1672521) have been shown to selectively activate either Gs or both Gs and Gi protein signaling pathways, highlighting the nuanced control that stereochemistry exerts on the downstream cellular response. nih.govnih.gov

Computational and Cheminformatic Approaches to SAR and QSAR Model Development

In modern drug discovery, computational methods are indispensable for elucidating and predicting the complex relationships between chemical structure and biological activity. For beta-2 adrenergic agonists, these approaches have provided invaluable insights into receptor-ligand interactions and have guided the design of new, more effective therapeutic agents.

Development of Predictive Models for Agonist Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical properties of a series of compounds with their biological activities. nih.govresearchgate.netnih.govfrontiersin.orgmdpi.com For beta-2 adrenergic agonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed to understand the structural requirements for potency and selectivity. nih.gov These models generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrogen bonding capabilities are favorable or unfavorable for activity. researchgate.net

Pharmacophore modeling is another powerful ligand-based approach that identifies the essential 3D arrangement of chemical features required for a molecule to bind to a specific receptor. mdpi.com A pharmacophore model for beta-2 agonists typically includes features such as hydrogen bond acceptors, hydrogen bond donors, an aromatic ring, and a positive ionizable feature, reflecting the key interaction points with the receptor. mdpi.com Such models can be used to screen large chemical databases to identify novel compounds with the potential for beta-2 agonist activity. mdpi.com

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interaction Landscapes

With the availability of high-resolution crystal structures of the beta-2 adrenergic receptor, structure-based drug design methods like molecular docking and molecular dynamics (MD) simulations have become increasingly powerful. wikipedia.orgnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions that stabilize the complex. mdpi.comresearchgate.net Docking studies of beta-2 agonists have confirmed the importance of interactions with key residues, such as an aspartate in transmembrane helix 3 (TM3) that forms an ionic bond with the protonated amine of the ligand, and serines in TM5 that hydrogen bond with the catechol hydroxyls. nih.govresearchgate.net

Molecular dynamics simulations provide a dynamic view of the receptor-ligand complex, allowing researchers to observe the conformational changes that occur upon agonist binding and receptor activation. frontiersin.orgnih.govmdpi.comnih.goveuropeanreview.orgplos.orgplos.org These simulations have revealed that the receptor is not a rigid entity but rather a dynamic machine that can adopt multiple conformations. frontiersin.orgplos.org Agonists are thought to stabilize an active conformation of the receptor, which then couples to intracellular G-proteins to initiate a signaling cascade. nih.gov MD simulations have also been used to explore the deactivation mechanism of the receptor and the role of the cellular membrane environment in modulating receptor function. frontiersin.orgnih.gov

Preclinical in Vitro Pharmacological Investigations of Colterol Mesylate

Cellular Assays for Beta-2 Adrenergic Receptor Activation and Downstream Signaling

Cell-based assays are crucial for quantifying the interaction of a ligand with its receptor and the immediate downstream consequences of that interaction. For colterol (B100066), these assays focus on its activation of the beta-2 adrenergic receptor (ADRB2), a G-protein coupled receptor (GPCR), and the resulting signaling cascade. innoprot.comcaymanchem.com

Reporter gene assays provide a sensitive method to measure receptor activation by linking it to the expression of an easily quantifiable protein, such as luciferase or green fluorescent protein. nih.gov In the context of the beta-2 adrenergic receptor, these assays typically utilize a reporter gene under the control of a promoter containing a cAMP Response Element (CRE). caymanchem.comnih.gov The mechanism proceeds as follows:

Colterol binds to and activates the beta-2 adrenergic receptor on the cell surface. innoprot.com

The activated receptor couples to the Gs-protein, which in turn activates adenylyl cyclase. nih.govnih.gov

Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), increasing intracellular cAMP levels. nih.govnih.gov

Elevated cAMP activates Protein Kinase A (PKA). nih.govresearchgate.net

PKA phosphorylates the cAMP Response Element-Binding Protein (CREB), a transcription factor. nih.govnih.gov

Activated CREB binds to the CRE sequence in the engineered promoter, driving the transcription of the reporter gene. caymanchem.com

The resulting signal (e.g., luminescence) is quantified and serves as a surrogate measure of receptor activation. indigobiosciences.com

These assay systems are suitable for high-throughput screening to determine the potency (EC50) and efficacy of beta-2 adrenergic receptor agonists. innoprot.comnih.gov

A more direct method to assess the functional consequence of beta-2 adrenergic receptor activation is the measurement of intracellular cyclic AMP (cAMP) accumulation. innoprot.comgoogle.com As the primary second messenger for the beta-2 adrenergic receptor, the quantity of cAMP produced in response to an agonist is a direct indicator of receptor engagement and G-protein activation. caymanchem.comnih.gov Competitive immunoassays or cell-based biosensors are commonly employed to quantify cAMP levels in cells stimulated with an agonist like colterol. innoprot.comgoogle.com This allows for the determination of the concentration-response relationship and the calculation of potency (EC50) values for cAMP production. The stimulation of Gs-coupled β-adrenergic receptors by an agonist leads to the activation of the adenylate cyclase cascade, resulting in the release of cAMP. nih.gov

Ex Vivo Isolated Tissue Preparations for Mechanistic Characterization

Ex vivo studies using isolated tissues bridge the gap between cellular assays and in vivo pharmacology. These experiments, often conducted in organ baths, allow for the characterization of a compound's physiological effect in a complex, multi-cellular environment while maintaining experimental control. dmt.dkreprocell.com

The hallmark of a bronchodilator is its ability to relax airway smooth muscle. frontiersin.org The relaxant properties of colterol are extensively studied using isolated tracheal rings or bronchial tissue preparations from various species, including guinea pigs and humans. nih.govfrontiersin.org In a typical experiment, the airway tissue is mounted in an organ bath, and a contractile agent (e.g., methacholine, carbachol (B1668302), or histamine) is used to induce a stable bronchoconstriction. nih.govnih.gov Colterol is then added in a cumulative fashion to generate a concentration-response curve.

The primary mechanism involves the activation of beta-2 adrenergic receptors on airway smooth muscle cells, leading to increased cAMP, activation of PKA, and subsequent phosphorylation of proteins that leads to muscle relaxation. frontiersin.orgmdpi.com Studies demonstrate that beta-2 agonists are effective at relaxing pre-contracted airways, an effect described as functional antagonism. nih.gov The potency of colterol in these assays is typically reported as an EC50 value, representing the concentration required to achieve 50% of the maximal relaxation effect.

| Parameter | Agonist | Tissue Preparation | Finding |

| Relaxation | Beta-2 Agonists | Guinea Pig Isolated Trachea | Beta-2 agonists demonstrate a general relaxant effect on airway smooth muscle pre-contracted with various stimuli. nih.gov |

| Functional Antagonism | Isoprenaline (Isoproterenol) | Mouse Airway | Isoprenaline, a non-selective beta-agonist, induces substantial relaxation in airways contracted with methacholine, though the effect is dependent on the concentration of both the contractile and relaxant agent. nih.gov |

| Mechanism | Beta-Agonists | Human Airway Smooth Muscle | Relaxation is mediated by the Gsα–cAMP–PKA pathway, which is activated upon receptor binding. mdpi.com |

This table presents representative findings for beta-agonists in isolated airway preparations to illustrate the experimental approach used to characterize compounds like colterol.

To assess the selectivity of colterol, its effects are tested on various isolated organ systems that express different subtypes of adrenergic receptors. cdc.gov Beta-1 adrenergic receptors are predominant in the heart, while beta-2 receptors are the primary subtype in bronchial smooth muscle. nih.gov

Binding affinity studies provide quantitative data on selectivity. Colterol has been shown to have a higher affinity for the beta-2 adrenergic receptor compared to the beta-1 subtype. medchemexpress.com For instance, studies measuring the half-maximal inhibitory concentration (IC50) have demonstrated this selectivity. medchemexpress.com Furthermore, functional studies in isolated tissues, such as guinea pig atria (rich in beta-1 receptors) and tracheal preparations (rich in beta-2 receptors), can compare the potency of colterol in eliciting a chronotropic response versus a relaxant response. Studies with the prodrug bitolterol (B1667532) showed that the cardiovascular effects (heart rate, inotropy) of the active metabolite, colterol, were significantly reduced relative to its potent bronchodilator effect. researchgate.net

| Receptor Subtype | Tissue (Primary Location) | Parameter | Value (nM) | Reference |

| Beta-2 Adrenoceptor | Lung | IC50 | 147 | medchemexpress.com |

| Beta-1 Adrenoceptor | Heart | IC50 | 645 | medchemexpress.com |

This table shows the comparative binding affinity of colterol for beta-1 and beta-2 adrenergic receptors, with a lower IC50 value indicating higher affinity. The data indicates a greater than four-fold selectivity for the beta-2 receptor over the beta-1 receptor.

Enzyme Kinetics of Esterase-Mediated Prodrug Hydrolysis (Bitolterol to Colterol) in Biological Matrices

Bitolterol is a prodrug, meaning it is administered in an inactive form and must be metabolically converted to its active form, colterol. nih.govmedkoo.com This conversion is achieved through hydrolysis of the di-p-toluate ester groups on the bitolterol molecule, a reaction catalyzed by esterase enzymes present in various tissues. clinicalgate.comresearchgate.net The rationale behind this prodrug design is to protect the catechol nucleus of colterol from premature degradation by enzymes like catechol-O-methyltransferase (COMT), thereby prolonging its duration of action. clinicalgate.com

In vitro studies of enzyme kinetics are performed using various biological matrices to understand the rate and location of this bioactivation. These matrices typically include:

Lung tissue homogenates

Plasma or whole blood

Intestinal mucosa homogenates

Stomach homogenates

Liver homogenates or microsomes

By incubating bitolterol with these preparations and measuring the rate of colterol formation over time, researchers can characterize the kinetics of hydrolysis. Studies have shown that the lung has high concentrations of the necessary esterases, allowing for localized activation of the drug at its target site. nih.govresearchgate.net The rate of hydrolysis can differ between tissues; for example, in vitro research in rats indicated that bitolterol was hydrolyzed to colterol more rapidly by homogenates of intestinal mucosa than by stomach homogenates. The prolonged bronchodilator effect observed with bitolterol is attributed in part to its slow, gradual hydrolysis in lung tissue, which continuously releases the active colterol. researchgate.net

| Biological Matrix | Enzyme | Reaction | Significance |

| Lung Tissue | Esterases | Bitolterol → Colterol | High concentration of esterases in the lung allows for targeted activation of the prodrug at the site of action. nih.govresearchgate.net Slow hydrolysis contributes to a prolonged duration of effect. researchgate.net |

| Blood/Plasma | Esterases | Bitolterol → Colterol | Systemic hydrolysis also contributes to the formation of the active compound. clinicalgate.com |

| Intestinal Mucosa (Rat) | Esterases | Bitolterol → Colterol | In vitro studies show rapid hydrolysis, indicating potential for activation following oral administration. |

| Stomach (Rat) | Esterases | Bitolterol → Colterol | Hydrolysis occurs but at a slower rate compared to intestinal mucosa. |

Cellular Permeability and Transport Studies of Colterol Across Biological Barriers

Detailed investigations into the cellular permeability and specific transport mechanisms of colterol mesylate across biological barriers, such as the intestinal epithelium or the blood-brain barrier, are not extensively documented in publicly available scientific literature. The majority of research on colterol and its prodrug, bitolterol mesylate, has historically focused on their pharmacodynamic effects as β2-adrenergic agonists rather than their specific transport characteristics at a cellular level. nih.gov

In vitro models, such as Caco-2 cell monolayers, are widely accepted for predicting the oral absorption of drugs. evotec.com These models consist of human colon adenocarcinoma cells that differentiate to form a polarized monolayer resembling the intestinal epithelium, complete with tight junctions and various transport proteins. evotec.com Such assays are instrumental in determining a compound's apparent permeability coefficient (Papp) and identifying whether it is a substrate for efflux transporters like P-glycoprotein (P-gp). evotec.com

While direct experimental data for colterol mesylate is scarce, predictive data for its prodrug, bitolterol, is available. Computational models, which are often used in early drug discovery, predict that bitolterol has a low probability of being highly permeable across Caco-2 cell monolayers. drugbank.com This prediction suggests that the absorption of bitolterol, and by extension its active metabolite colterol, may not be primarily driven by high passive diffusion across the intestinal epithelium.

The transport of molecules across cellular membranes can occur through several mechanisms, including passive diffusion, facilitated diffusion, and active transport. byjus.compressbooks.pub Passive diffusion involves the movement of substances across the membrane down their concentration gradient without the need for cellular energy. pressbooks.pub Facilitated diffusion also moves substances down their concentration gradient but requires the aid of membrane proteins. byjus.com Active transport, conversely, moves substances against their concentration gradient and requires energy in the form of ATP. byjus.com

For many β2-adrenergic agonists, their chemical properties (such as size, charge, and lipophilicity) influence their ability to cross cell membranes. While some lipophilic compounds can readily diffuse across the lipid bilayer, more polar molecules often rely on transport proteins. nih.govphysiology.org Studies on other β2-agonists have shown that their interaction with endothelial and epithelial barriers can be complex, sometimes even modulating the permeability of these barriers themselves. nih.govmdpi.com However, specific data quantifying the transport of colterol mesylate through these pathways is not available.

Without direct experimental findings from in vitro permeability assays, a definitive characterization of colterol mesylate's transport mechanisms remains elusive. The predictive data for bitolterol suggests that its transport may be limited, but this requires experimental validation.

Interactive Data Table: Predicted Permeability of Bitolterol

| Compound | Predicted Caco-2 Permeability | Probability | Data Source |

| Bitolterol | Low | 0.7805 | DrugBank drugbank.com |

Preclinical in Vivo Pharmacodynamic Studies in Animal Models

Assessment of Respiratory System Responses in Animal Models of Airway Hyperreactivity

Animal models of induced bronchoconstriction are standard for assessing the efficacy of bronchodilator agents. Studies in anesthetized dogs and conscious guinea pigs have been instrumental in quantifying the respiratory effects of colterol (B100066).

In anesthetized, open-chest dogs, the bronchodilatory activity of colterol and its prodrug bitolterol (B1667532) was quantified by their ability to inhibit bronchoconstriction induced by intravenous carbachol (B1668302) or histamine. The efficacy is expressed as the percent inhibition of the induced bronchoconstriction. Studies demonstrated that bitolterol, which gradually releases colterol in the lungs, provides potent bronchodilation. When administered intravenously, bitolterol was found to be a highly effective bronchodilator, with its activity attributed to the slow, localized release of its active metabolite, colterol.

The data below, derived from studies in anesthetized dogs, compares the bronchodilatory efficacy of bitolterol (releasing colterol) against the parent compound colterol (N-t-B) and the benchmark beta-agonist, isoproterenol (B85558).

| Compound | Administration Route | Efficacy Measure | Animal Model |

|---|---|---|---|

| Bitolterol (prodrug of Colterol) | Intravenous | Potent inhibition of carbachol/histamine-induced bronchoconstriction | Anesthetized Dog |

| Bitolterol (prodrug of Colterol) | Intraduodenal | Good bronchodilator activity | Anesthetized Dog |

| Bitolterol (prodrug of Colterol) | Aerosol | Effective bronchodilation | Unanesthetized Dog |

| Colterol (N-t-B) | Intravenous | Effective bronchodilation (shorter duration) | Anesthetized Dog |

| Isoproterenol | Intravenous | Effective bronchodilation (shorter duration) | Anesthetized Dog |

A key objective of developing the bitolterol prodrug was to achieve a longer duration of action than existing catecholamine bronchodilators like isoproterenol or colterol itself. Preclinical studies confirmed this extended pharmacodynamic effect.

In anesthetized dogs, when compared at equiactive intravenous bronchodilator doses, the effects of bitolterol were markedly more sustained. The duration of action for bitolterol was found to be approximately 10 times longer than that of either colterol (N-t-B) or isoproterenol. This prolonged activity is attributed to the gradual enzymatic hydrolysis of the bitolterol ester within lung tissue, which creates a localized, slow release of the active colterol molecule.

Evaluation of Systemic Pharmacodynamic Markers of Beta-2 Adrenergic Activation in Vivo

While therapeutic effects are desired in the lungs, systemic absorption can lead to off-target effects, primarily in the cardiovascular and metabolic systems. Preclinical studies evaluated these systemic markers to understand the selectivity profile of colterol.

Stimulation of beta-1 adrenergic receptors in the heart can lead to undesirable chronotropic (heart rate) and inotropic (contractility) effects. Beta-2 selective agonists are designed to minimize these effects. In anesthetized dog models, the cardiovascular responses to bitolterol (releasing colterol) were measured and compared with its bronchodilator activity.

The chronotropic, inotropic, and blood pressure effects of bitolterol were found to be significantly reduced relative to its potent bronchodilator effect. To quantify this selectivity, a bronchodilator/heart rate ratio was calculated. This ratio for bitolterol was 22 times greater than that of isoproterenol and 6 times greater than that of colterol (N-t-B) or salbutamol, indicating a superior selectivity for beta-2 adrenoceptors. This enhanced selectivity is a key feature of the compound, suggesting a lower potential for cardiac stimulation compared to less selective beta-agonists.

| Compound | Bronchodilator/Heart Rate Selectivity Ratio (vs. Isoproterenol = 1) | Animal Model |

|---|---|---|

| Bitolterol (prodrug of Colterol) | 22 | Anesthetized Dog |

| Colterol (N-t-B) | ~3.7 | Anesthetized Dog |

| Salbutamol | ~3.7 | Anesthetized Dog |

| Isoproterenol | 1 | Anesthetized Dog |

Note: Ratios are approximated from reported data for comparative purposes.

Activation of beta-2 adrenergic receptors is known to influence metabolic processes. Systemic effects can include changes in plasma potassium, glucose, and lactate (B86563) levels. Beta-2 agonist stimulation of the Na+/K+-ATPase pump in skeletal muscle can cause an inward shift of potassium, potentially leading to hypokalemia. nih.gov Additionally, these agents can promote glycogenolysis and gluconeogenesis, which may result in an increase in blood glucose and lactate concentrations. nih.govyoutube.com

While these effects are well-documented for the beta-2 agonist class, specific preclinical animal studies quantifying the metabolic perturbations—such as changes in plasma potassium, glucose, or lactate—following the administration of colterol mesylate or its prodrug bitolterol are not extensively detailed in the available scientific literature.

Characterization of Prodrug Activation and Biotransformation Pathways in Animal Systems

Colterol is a catecholamine and, like others in its class, is susceptible to rapid metabolism. The development of bitolterol mesylate was a targeted prodrug strategy to overcome this limitation. Bitolterol is the di-p-toluate ester of colterol. nih.gov

Preclinical animal studies have shown that bitolterol itself is biologically inactive and must be hydrolyzed by esterase enzymes to release the active colterol molecule. nih.govnih.gov These esterases are present in high concentrations within lung tissue. In vivo studies in dogs demonstrated that following administration, bitolterol is concentrated in the lungs. There, it is slowly hydrolyzed, leading to a gradual and sustained release of colterol directly at the target site of action. This mechanism of localized prodrug activation is responsible for both the prolonged duration of action and the improved cardiovascular selectivity profile. Once released, the pharmacological activity of colterol is terminated by typical catecholamine metabolism pathways, including conjugation or 3-O-methylation.

Advanced Analytical Methodologies for Colterol Mesylate Research

Chromatographic Techniques for High-Resolution Separation and Quantification in Research Samples

Chromatography is the cornerstone of analytical chemistry in pharmaceutical research, enabling the separation of complex mixtures into individual components. For colterol (B100066) mesylate, techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable.

The development of a robust HPLC method is critical for assessing the purity and determining the concentration of colterol mesylate in active pharmaceutical ingredient (API) batches. A stability-indicating method must be able to resolve the parent compound from any impurities, synthetic by-products, and degradation products.

A common approach for the analysis of colterol mesylate and its prodrug, bitolterol (B1667532) mesylate, involves reversed-phase HPLC, often with ion-pairing agents to improve peak shape and retention of the polar amine. A typical method utilizes a C18 or ODS-3 (octadecylsilane) column. The mobile phase might consist of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol.

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. researchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. iaea.orgms-editions.cl Specificity is demonstrated by the method's ability to separate the analyte peak from all potential interfering peaks, often confirmed using a photodiode array (PDA) detector for peak purity analysis. latamjpharm.org

Table 1: Representative HPLC Method Validation Parameters

| Parameter | Specification | Typical Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 80-120% of nominal concentration | 20 - 60 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| Robustness | No significant impact on results | Method is reliable with minor variations in flow rate and mobile phase composition. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |

This table presents illustrative data based on common validation requirements and does not represent specific experimental results for colterol mesylate.

Understanding the metabolic fate of a compound is a critical aspect of drug research. Colterol is the active metabolite of its prodrug, bitolterol, which is hydrolyzed by esterases. nih.gov Further metabolism of colterol can occur in the body. LC-MS/MS is the premier technique for metabolite identification and profiling due to its exceptional sensitivity and selectivity. scielo.brmdpi.com

In a typical workflow, biological samples (e.g., plasma, urine) are analyzed by LC-MS/MS. The liquid chromatography system separates the parent drug from its metabolites. The tandem mass spectrometer then provides structural information. A precursor ion scan can identify all compounds that fragment to a common product ion, while a neutral loss scan can detect compounds that lose a specific neutral fragment. scielo.br Modern high-resolution mass spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap, provide highly accurate mass measurements, which facilitate the determination of elemental compositions for both the parent drug and its metabolites. thermofisher.com

For colterol, metabolic pathways could include glucuronidation of the phenolic hydroxyl groups or N-dealkylation. LC-MS/MS analysis would target the detection of these modified structures in biological matrices, providing crucial insights into the compound's disposition. nih.gov

Spectroscopic Characterization Methods for Structural Elucidation and Confirmation

Spectroscopic methods are essential for confirming the chemical structure of a synthesized compound like colterol mesylate. NMR and MS provide complementary information that, when combined, can unambiguously determine the molecular structure.

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. jchps.comresearchgate.net One-dimensional (1D) NMR experiments like ¹H NMR and ¹³C NMR provide information about the chemical environment, connectivity, and number of different types of hydrogen and carbon atoms in the molecule. jchps.com

For colterol mesylate, ¹H NMR would confirm the presence of the tert-butyl group, the aromatic protons, and the protons of the ethanolamine (B43304) side chain. The coupling constants between adjacent protons can help to confirm the connectivity and, in some cases, the stereochemistry. ¹³C NMR provides information on all unique carbon atoms in the structure. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding network of the molecule. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Structural Moieties of Colterol

| Structural Moiety | Atom | Predicted Chemical Shift (ppm) |

| tert-Butyl | -C(CH ₃)₃ | ~1.3 |

| tert-Butyl | -C (CH₃)₃ | ~30 |

| tert-Butyl | -C (CH₃)₃ | ~55 |

| Ethanolamine | -CH (OH)- | ~4.8 |

| Ethanolamine | -C H(OH)- | ~72 |

| Aromatic Ring | Ar-H | 6.8 - 7.2 |

| Aromatic Ring | Ar-C | 115 - 145 |

Note: These are predicted values based on standard chemical shift ranges for similar functional groups and are for illustrative purposes. Actual values would be determined from experimental spectra.

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues to its structure. libretexts.org High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high accuracy, allowing for the calculation of a unique elemental formula.

When subjected to fragmentation in a mass spectrometer (e.g., through collision-induced dissociation, CID), the colterol molecular ion will break apart in predictable ways. scielo.brlibretexts.org The resulting fragmentation pattern is a fingerprint that helps to confirm the structure. Key fragmentation pathways for colterol would likely include:

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common pathway for amines, which would result in the loss of a substituted benzyl (B1604629) radical. libretexts.org

Loss of Water: The hydroxyl group can be easily lost as a neutral water molecule (18 Da).

Cleavage of the tert-butyl group: Loss of a tert-butyl group (57 Da) is also a probable fragmentation pathway.

Table 3: Predicted Mass Spectrometry Fragments for Colterol

| Fragment Description | Proposed Structure / Formula | Predicted m/z |

| Molecular Ion [M+H]⁺ | [C₁₂H₁₉NO₃ + H]⁺ | 226.14 |

| Loss of Water [M+H-H₂O]⁺ | [C₁₂H₁₇NO₂ + H]⁺ | 208.13 |

| Alpha-cleavage | [CH₂=NHC(CH₃)₃]⁺ | 86.10 |

| Benzylic Cation | [HOC₆H₃(OH)CH(OH)]⁺ | 140.04 |

Note: The m/z values are calculated for the monoisotopic masses of the predicted fragment ions and are for illustrative purposes.

Methodologies for Investigating Stability and Degradation Pathways in Research Matrices

Stability testing is a mandatory part of pharmaceutical research to understand how a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light. nih.gov Forced degradation (or stress testing) studies are performed to intentionally degrade the compound to identify likely degradation products and establish degradation pathways. openaccessjournals.comlhasalimited.org This information is crucial for developing stability-indicating analytical methods and for determining appropriate storage conditions. pharmtech.com

The drug substance is typically exposed to a variety of stress conditions as recommended by ICH guidelines:

Acidic and Basic Hydrolysis: The compound is refluxed in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to assess its susceptibility to hydrolysis.

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂), to identify potential oxidation products. The catechol moiety in colterol is particularly susceptible to oxidation.

Thermal Degradation: The solid compound is heated to high temperatures (e.g., 80°C) to assess its thermal stability. latamjpharm.org

Photodegradation: The compound (in solid or solution form) is exposed to UV and visible light to determine its photosensitivity.

Samples from these stress studies are then analyzed, typically by a validated stability-indicating HPLC method, to separate and quantify the degradation products. nih.gov The structures of significant degradants are then elucidated using techniques like LC-MS/MS and NMR. lhasalimited.orgnih.gov

Table 4: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagent / Condition | Purpose |

| Acid Hydrolysis | 0.1 M HCl, heat | To test for lability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH, heat | To test for lability in alkaline environments. |

| Oxidation | 3-30% H₂O₂, room temp or heat | To identify products of oxidative stress. |

| Thermal | Dry heat (e.g., 80°C) | To assess intrinsic thermal stability. |

| Photolytic | UV/Vis light exposure (ICH specified) | To assess light sensitivity. |

Controlled Degradation Studies to Characterize Potential Impurities and Degradants Relevant to Research Purity

Forced degradation, or stress testing, is a critical component in the development of analytical methods and for understanding the intrinsic stability of a drug substance. By subjecting the compound to extreme conditions, potential degradation products that might form under various storage and handling conditions can be identified. Although specific forced degradation studies on colterol mesylate are not extensively documented in publicly available literature, the degradation pathways can be inferred based on its chemical structure as a catecholamine and from studies on its prodrug, bitolterol mesylate. nih.govpharmacompass.com

Colterol, the active moiety of bitolterol, is susceptible to degradation primarily through hydrolysis and oxidation. nih.govpharmacompass.com The catechol group is particularly prone to oxidation, which can be accelerated by factors such as light, heat, and the presence of metal ions.

Potential Degradation Pathways:

Oxidation: The catechol moiety of colterol is highly susceptible to oxidation, leading to the formation of ortho-quinones. These quinones can further react to form a variety of colored degradation products, which may include polymeric materials. The presence of oxidizing agents would significantly accelerate this process.

Hydrolysis: While colterol itself does not have readily hydrolyzable groups, its prodrug, bitolterol mesylate, is designed to be hydrolyzed by esterases in the body to release the active colterol. nih.govpharmacompass.comnih.gov Therefore, in the context of bitolterol mesylate, hydrolysis is a key activation step rather than a degradation pathway for the active compound.

Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate oxidation and other degradation reactions in catecholamines.

Thermal Degradation: Elevated temperatures can increase the rate of all chemical degradation reactions, including oxidation.

To systematically study these degradation pathways, a series of controlled experiments would be conducted.

Table 1: Hypothetical Controlled Degradation Conditions for Colterol Mesylate

| Stress Condition | Reagents and Conditions | Potential Degradation Products | Analytical Technique for Detection |

| Acidic Hydrolysis | 0.1 M HCl, reflux for 24h | Minimal degradation expected | HPLC-UV, LC-MS |

| Alkaline Hydrolysis | 0.1 M NaOH, reflux for 24h | Oxidation products (quinones) | HPLC-UV, LC-MS |

| Oxidative Degradation | 3% H₂O₂, room temperature for 48h | Ortho-quinones, polymeric products | HPLC-UV, LC-MS/MS, NMR |

| Photodegradation | Exposure to UV light (254 nm) for 72h | Oxidation products | HPLC-UV, LC-MS |

| Thermal Degradation | 60°C for 7 days | Oxidation products | HPLC-UV, LC-MS |

The characterization of these potential degradants is typically achieved using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for separating the parent compound from its impurities. For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools. researchgate.net

Stability Assessments in Biological Media for In Vitro and In Vivo Research Applications

Understanding the stability of a research compound in biological matrices is essential for the design and interpretation of in vitro and in vivo experiments. For colterol mesylate, its stability in media such as plasma or serum is a key determinant of its effective concentration and duration of action in experimental settings.

Catecholamines, as a class of compounds, are known to be unstable in biological fluids at physiological pH and temperature, primarily due to enzymatic and oxidative degradation. nih.govtandfonline.comtandfonline.com Studies on the stability of endogenous catecholamines like adrenaline and noradrenaline in human plasma have shown that they can degrade rapidly unless appropriate precautions are taken, such as the use of antioxidants and storage at low temperatures. nih.govtandfonline.com

Factors Affecting Stability in Biological Media:

Enzymatic Degradation: Enzymes such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) are present in plasma and various tissues and are responsible for the metabolic degradation of catecholamines.

Oxidation: The physiological pH and presence of dissolved oxygen in biological media can promote the non-enzymatic oxidation of the catechol moiety.

Temperature: As with chemical degradation, the rate of enzymatic and non-enzymatic degradation in biological media increases with temperature. tandfonline.com

For in vitro studies, it is crucial to determine the stability of colterol mesylate in the specific cell culture medium being used. For in vivo research, understanding its plasma stability is necessary for pharmacokinetic modeling and correlating plasma concentrations with pharmacological effects.

Table 2: Illustrative Stability of a Catecholamine in Human Plasma at 37°C

| Time (hours) | Concentration (% of initial) |

| 0 | 100 |

| 1 | 85 |

| 2 | 70 |

| 4 | 50 |

| 8 | 25 |

This table is for illustrative purposes based on the general stability of catecholamines and does not represent actual data for colterol mesylate.

To assess the stability, colterol mesylate would be incubated in the biological matrix of interest (e.g., plasma, serum, cell culture media) under controlled conditions (e.g., 37°C). Aliquots are then withdrawn at various time points and analyzed by a validated analytical method, typically HPLC or LC-MS/MS, to determine the remaining concentration of the parent compound. tandfonline.com The results of these studies inform the experimental design, such as the frequency of drug administration in in vivo studies or the need for the inclusion of stabilizers in in vitro assays.

Emerging Research Directions and Theoretical Frameworks for Colterol Mesylate

Exploration of Novel Adrenergic Receptor Agonists and Modulators Based on the Colterol (B100066) Scaffold

The chemical structure of colterol, an agonist for the β1- and β2-adrenergic receptors, presents a valuable scaffold for the development of new adrenergic receptor agonists and modulators. medchemexpress.com Researchers are actively exploring modifications to the colterol molecule to enhance its therapeutic properties. The core idea is to use the known activity of colterol as a starting point and systematically alter its structure to create novel compounds with improved characteristics.

One approach involves constraining the acyclic ethanolamine (B43304) core of similar β-adrenergic receptor (β-AR) agonists by introducing a pyrrolidine (B122466) ring. nih.gov This modification has been shown to maintain functional potency at the human β3-adrenergic receptor while improving selectivity against other targets. nih.gov Furthermore, this structural change eliminates the potential for certain oxidative metabolites that can form from the cleavage of the N-C bond in the ethanolamine portion of the molecule. nih.gov

Another avenue of research focuses on creating derivatives of existing β-blockers, such as those with a carbazole (B46965) scaffold, to develop new agents that target β-adrenergic receptors. mdpi.com By synthesizing and evaluating simplified analogs of these complex molecules, scientists aim to identify the key structural features responsible for their biological activity. mdpi.com This knowledge can then be applied to the design of novel agonists based on the colterol scaffold.

The search for novel scaffold α2A-adrenergic receptor (α2A-AR) agonists also provides insights that could be applicable to the colterol structure. mdpi.comnih.gov Researchers have successfully identified new α2A-AR agonists by moving away from the traditional imidazole (B134444) ring structure, which can cause side effects due to interactions with other receptors. mdpi.comnih.gov This highlights the potential for discovering new adrenergic agonists with improved safety profiles by exploring diverse chemical scaffolds.

These explorations into novel adrenergic receptor agonists often involve a combination of chemical synthesis and biological evaluation. The synthesized compounds are tested for their ability to bind to and activate specific adrenergic receptor subtypes. This structure-activity relationship data is then used to refine the design of subsequent generations of compounds, with the ultimate goal of developing new drugs with enhanced efficacy and fewer side effects.

Application of Systems Pharmacology and Network Biology Approaches to Understand Comprehensive Biological Responses

Systems pharmacology and network biology are transforming our understanding of how drugs like colterol mesylate exert their effects on the body. frontiersin.orgwikipedia.org Instead of focusing on a single drug-target interaction, these approaches consider the complex network of interactions that a drug can have within a biological system. wikipedia.org This holistic view is crucial for understanding the comprehensive biological responses to a drug, including both its therapeutic effects and potential side effects. frontiersin.org

Network biology provides the framework for this analysis by representing biological systems as interconnected networks. researchgate.net These networks can include various types of interactions, such as protein-protein, gene-gene, and metabolic pathways. wikipedia.org By analyzing the structure and dynamics of these networks, scientists can identify key nodes and pathways that are perturbed by a drug. This can help to elucidate the mechanisms underlying a drug's action and identify potential off-target effects.

The application of these approaches to colterol mesylate would involve mapping its interactions with β-adrenergic receptors within the broader context of cellular signaling networks. This would allow researchers to understand how the activation of these receptors by colterol leads to downstream effects in different tissues and organs. Furthermore, by integrating data from various "omics" technologies (genomics, proteomics, metabolomics), a more complete picture of the cellular response to colterol can be obtained. nih.gov

Ultimately, the goal of applying systems pharmacology and network biology to colterol research is to develop predictive models of its therapeutic efficacy and potential for adverse events. nih.gov This knowledge can inform the development of safer and more effective drugs and contribute to the advancement of personalized medicine. frontiersin.org

Development of Predictive Computational Models for De Novo Drug Design and Receptor Interactions

The development of predictive computational models is revolutionizing the field of drug discovery, offering powerful tools for de novo drug design and for understanding the intricate interactions between drugs and their receptor targets. nih.govresearchgate.net De novo drug design, which means "from the beginning," involves creating entirely new molecular structures with desired biological activities, rather than simply modifying existing ones. nih.gov

Computational approaches play a pivotal role in this process by enabling the rapid and cost-effective evaluation of vast numbers of potential drug candidates. researchgate.net These methods can be broadly categorized as either structure-based or ligand-based. Structure-based design relies on the three-dimensional structure of the target receptor to design molecules that will bind to it with high affinity and selectivity. Ligand-based design, on the other hand, uses the properties of known active molecules to guide the design of new ones. nih.gov

Recent advances in artificial intelligence (AI) and machine learning are further accelerating progress in this area. researchgate.netfrontiersin.org Deep learning algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to generate novel chemical structures with specific desired properties. nih.gov Diffusion models, inspired by statistical physics, have also emerged as powerful tools for generating 3D molecular structures. arxiv.org

These computational models are also invaluable for studying the interactions between drugs like colterol and their adrenergic receptors. Molecular docking simulations, for example, can predict the binding mode of a drug within the receptor's active site, providing insights into the key molecular interactions that govern binding affinity and selectivity. mdpi.com Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the drug-receptor complex over time, offering a more complete picture of the binding process. mdpi.comnih.gov

By integrating these computational approaches, researchers can build predictive models that not only identify promising new drug candidates but also provide a detailed understanding of their mechanism of action at the molecular level. This knowledge is crucial for optimizing the design of new drugs with improved efficacy and reduced side effects. The application of these models to the colterol scaffold holds significant promise for the development of novel adrenergic receptor agonists with enhanced therapeutic profiles.

Integration of Omics Data (e.g., Proteomics, Metabolomics) for Holistic Understanding of Colterol's Cellular Impact

To gain a truly comprehensive understanding of the cellular impact of colterol, researchers are increasingly turning to the integration of various "omics" data, such as proteomics and metabolomics. nih.gov This multi-omics approach provides a more complete picture of the molecular changes that occur within a cell in response to a drug, moving beyond the study of single molecules or pathways. frontiersin.org

Proteomics, the large-scale study of proteins, allows researchers to identify and quantify the abundance of thousands of proteins in a cell or tissue. nih.gov This is particularly important for understanding drug action, as proteins are the primary targets of most drugs and carry out the majority of cellular functions. arxiv.org By analyzing changes in the proteome following treatment with colterol, scientists can identify the specific proteins and pathways that are affected by the drug.

Metabolomics, the study of metabolites, provides a snapshot of the metabolic state of a cell. arxiv.org Metabolites are the end products of cellular processes and can serve as sensitive indicators of cellular function. arxiv.org By analyzing the metabolome, researchers can gain insights into how colterol affects cellular metabolism and energy production.

The integration of proteomics and metabolomics data with other omics data, such as genomics (the study of genes) and transcriptomics (the study of gene expression), allows for a more holistic view of the cellular response to colterol. nih.gov This integrated approach can help to connect changes at the genetic and transcriptional levels to changes in protein expression and metabolic function, providing a more complete understanding of the drug's mechanism of action. nih.gov

Several computational platforms and databases are available to facilitate the integration and analysis of multi-omics data. nih.gov These tools help researchers to identify patterns and correlations in large datasets, leading to new insights into the complex biology of drug action. quanticate.com For example, the integration of multi-omics data has been used to identify distinct molecular subtypes of diseases and to predict drug responses. nih.govquanticate.com

By applying these powerful approaches to the study of colterol, researchers can gain a deeper understanding of its cellular impact, identify potential biomarkers of drug response, and uncover new therapeutic opportunities. This knowledge will be invaluable for the development of more effective and personalized treatments for conditions that are targeted by adrenergic receptor agonists.

Q & A

Q. What steps ensure ethical reporting of Colterol mesylate’s preclinical toxicity data?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including detailed descriptions of sample sizes, randomization, and blinding. Report all adverse events (e.g., hepatotoxicity in rodents) with histopathological evidence. Disclose conflicts of interest and raw data via public repositories (e.g., Figshare) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.